molecular formula C3H3KN4O2 B1388864 Potassium 1-tetrazolacetate CAS No. 51286-83-0

Potassium 1-tetrazolacetate

Cat. No. B1388864
CAS RN: 51286-83-0
M. Wt: 166.18 g/mol
InChI Key: QNBMARJJRFWCEV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 1-tetrazolacetate (KTA) is an organic compound that is widely used in scientific research laboratories across the world. It has a wide range of applications, from being used in biochemical and physiological studies to being used as a synthetic reagent in the laboratory. KTA is a very versatile compound, and its properties and effects have been studied extensively.

Scientific Research Applications

Medicine

Tetrazole derivatives are utilized in medicinal chemistry due to their bioactive properties. They serve as core structures for developing drugs with antifungal , antibacterial, and antiviral activities. Potassium 1-tetrazolacetate could potentially be used in synthesizing new pharmaceuticals.

Material Science

Tetrazoles are known to be used in creating advanced materials, including metal–organic frameworks (MOFs) . Potassium 1-tetrazolacetate could serve as a precursor or linker in constructing MOFs with specific properties.

Eco-friendly Synthesis

The synthesis of tetrazole derivatives can be approached using water as a solvent and under moderate conditions . This eco-friendly method could be applied to Potassium 1-tetrazolacetate, making it valuable for green chemistry.

Photochemistry

Tetrazoles exhibit extensive photochemical behavior , which could make Potassium 1-tetrazolacetate useful in photovoltaic cells or as a photosensitizer in various chemical reactions.

properties

IUPAC Name

potassium;2-(tetrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O2.K/c8-3(9)1-7-2-4-5-6-7;/h2H,1H2,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBMARJJRFWCEV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=NN1CC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3KN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 1-tetrazolacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 1-tetrazolacetate
Reactant of Route 2
Potassium 1-tetrazolacetate
Reactant of Route 3
Potassium 1-tetrazolacetate
Reactant of Route 4
Potassium 1-tetrazolacetate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Potassium 1-tetrazolacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.